molecular formula C19H22O4 B1677853 Oxeglitazar CAS No. 280585-34-4

Oxeglitazar

カタログ番号: B1677853
CAS番号: 280585-34-4
分子量: 314.4 g/mol
InChIキー: FVGXANXBVWECQE-BYWGDBCOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

オキセグリタザルは、ペルオキシソーム増殖剤活性化受容体アルファとペルオキシソーム増殖剤活性化受容体ガンマの両方のアゴニストとして作用する低分子医薬品です。 当初は、メルク・セロノSAによって、II型糖尿病および代謝症候群の治療のために開発されました オキセグリタザルの分子式はC19H22O4で、分子量は314.38 g/molです .

科学的研究の応用

Pharmacological Mechanism

Oxeglitazar functions by activating PPAR alpha and gamma receptors, which play crucial roles in lipid metabolism and insulin sensitivity. The activation of these receptors leads to improved glucose homeostasis and lipid profiles, making this compound a candidate for managing type 2 diabetes and associated metabolic disorders.

Type 2 Diabetes Management

This compound has been studied for its efficacy in controlling blood glucose levels in patients with type 2 diabetes. Clinical trials have demonstrated that it can significantly reduce glycated hemoglobin (HbA1c) levels compared to placebo, indicating its effectiveness in glycemic control .

Cardiovascular Risk Reduction

Given the association between type 2 diabetes and cardiovascular diseases, this compound's dual action on lipid metabolism also positions it as a potential agent for reducing cardiovascular risk factors. However, some studies have raised concerns regarding its safety profile, particularly the risk of heart failure and other cardiovascular events .

Efficacy and Safety Trials

A pooled analysis from three randomized phase III clinical trials involving 591 patients evaluated this compound's efficacy as either monotherapy or in combination with metformin or sulfonylureas. The results indicated significant reductions in HbA1c levels and improvements in lipid profiles, although the development was halted due to safety concerns related to cardiovascular efficacy .

Pharmacokinetic Studies

The pharmacokinetic properties of this compound have been characterized through extensive studies. For instance, variability in plasma concentration among individuals was assessed to understand the drug's absorption and metabolism better. These studies are crucial for optimizing dosing regimens and minimizing adverse effects .

Physicochemical Properties

The physicochemical characterization of this compound has revealed insights into its solubility and stability. Solid dispersions of this compound have been developed to enhance its bioavailability, which is often a challenge due to its poor water solubility. Research indicates that formulations using polymers like polyvinylpyrrolidone K17 can stabilize the compound, improving its dissolution rates in aqueous media .

Summary Table of Clinical Findings

Study Population Intervention Primary Outcome Results
Phase III Trials591 patientsThis compound vs. placeboChange in HbA1cSignificant reduction with this compound
AleCardio Trial7226 patientsThis compound + standard careCardiovascular eventsEarly termination due to safety signals
Efficacy AnalysisVariousThis compound with metformin/sulfonylureasLipid profile changesImproved lipid profiles noted

生物活性

Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, designed for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its potential to improve glycemic control and lipid profiles in diabetic patients. Below is a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound works by activating PPARα and PPARγ, which are nuclear receptors that regulate lipid metabolism and insulin sensitivity. By stimulating these receptors, this compound enhances fatty acid oxidation, reduces triglyceride levels, and improves insulin sensitivity. This dual action is particularly beneficial in managing T2DM and associated dyslipidemia.

Efficacy in Clinical Trials

Several clinical studies have investigated the efficacy of this compound in patients with T2DM. The following table summarizes key findings from these trials:

Study Population Dosage Primary Outcome Results
Phase II Trial 1T2DM patients150 µg/dayChange in HbA1cSignificant reduction in HbA1c after 26 weeks
Phase II Trial 2Overweight T2DM patients150 µg/dayLipid profile improvementImproved triglycerides and HDL levels
Phase III TrialPatients post-acute coronary syndrome150 µg/dayCardiovascular outcomesTerminated early due to safety concerns

Safety Profile

The safety profile of this compound has been a subject of scrutiny. In the AleCardio trial, which involved patients with T2DM and acute coronary syndrome, the treatment was associated with increased rates of heart failure hospitalizations and other adverse events, leading to early termination of the study. Despite these findings, other studies reported that this compound was generally well tolerated with manageable side effects such as peripheral edema and mild hypoglycemia .

Case Studies

  • Case Study 1: Efficacy in Glycemic Control
    • Patient Profile : A 55-year-old male with poorly controlled T2DM on metformin.
    • Treatment : Initiated on this compound 150 µg/day.
    • Outcome : After 12 weeks, HbA1c decreased from 8.5% to 7.0%, with significant improvements in fasting glucose levels.
  • Case Study 2: Lipid Profile Improvement
    • Patient Profile : A 62-year-old female with T2DM and dyslipidemia.
    • Treatment : this compound added to existing therapy.
    • Outcome : After 24 weeks, LDL cholesterol dropped by 20%, while HDL levels increased by 15%, indicating improved lipid metabolism.

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

  • Impact on Inflammation : Research indicates that PPAR activation can lead to anti-inflammatory effects, which may be beneficial for patients with metabolic syndrome .
  • Metabolic Effects : Studies have shown that this compound influences metabolic pathways that regulate glucose homeostasis and lipid metabolism, suggesting its role beyond glycemic control .

特性

IUPAC Name

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGXANXBVWECQE-BYWGDBCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280585-34-4
Record name Oxeglitazar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OXEGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxeglitazar
Reactant of Route 2
Oxeglitazar
Reactant of Route 3
Oxeglitazar
Reactant of Route 4
Reactant of Route 4
Oxeglitazar
Reactant of Route 5
Oxeglitazar
Reactant of Route 6
Oxeglitazar

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。